An In-depth Technical Guide to the Crystal Structure of Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate
An In-depth Technical Guide to the Crystal Structure of Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate
This guide provides a comprehensive technical overview of the crystal structure of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural analysis, and the experimental protocols essential for crystallographic studies of this class of compounds. The insights provided herein are grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of Isoxazole Derivatives
Isoxazole derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their diverse biological activities, including anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV properties, have made them a focal point of extensive research. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the crystal structure of molecules like methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is therefore paramount for rational drug design and the development of novel therapeutic agents.
While the precise crystal structure of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is not publicly available, a detailed analysis can be extrapolated from closely related and structurally characterized analogues. This guide will leverage crystallographic data from 5-methyl-3-phenylisoxazole-4-carboxylic acid and ethyl 5-methyl-3-phenylisoxazole-4-carboxylate to provide a robust model of the target compound's solid-state conformation.
Synthesis and Crystallization
A plausible synthetic route to obtain methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate involves the esterification of the corresponding carboxylic acid. The synthesis of the parent acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is well-established.
Experimental Protocol: Synthesis
A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters can be adapted for this purpose.[1] The synthesis would typically proceed through the reaction of a β-enamino ester with a nitroalkane, followed by hydrolysis and subsequent esterification. For the title compound, the synthesis could be envisioned as a multi-step process culminating in the esterification of 5-methyl-3-phenylisoxazole-4-carboxylic acid with methanol under acidic conditions.
Experimental Protocol: Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[2] The following protocol outlines a standard approach for the crystallization of small organic molecules.
1. Purification of the Compound:
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Ensure the compound is of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or chromatography are recommended purification methods.
2. Solvent Selection:
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The choice of solvent is critical.[3] A solvent in which the compound has moderate solubility is ideal. Slow evaporation of the solvent from a saturated or near-saturated solution is a common and effective technique.[3][4]
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For isoxazole derivatives, solvents such as ethanol have been successfully used for crystallization.[5][6]
3. Crystallization Techniques:
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Slow Evaporation: Dissolve the purified compound in a suitable solvent to create a nearly saturated solution. Filter the solution to remove any particulate matter and place it in a clean vial, loosely covered to allow for slow evaporation of the solvent at a constant temperature.[3][4]
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a "precipitant" solvent in which the compound is insoluble but the first solvent is miscible. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
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Cooling: Slowly cooling a saturated solution can also yield high-quality crystals. The rate of cooling should be carefully controlled to prevent the formation of polycrystalline material.[7]
4. Crystal Harvesting:
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Once suitable crystals have formed (typically with dimensions > 0.1 mm), they should be carefully harvested from the mother liquor.[2]
Crystal Structure Analysis
The crystal structure of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate can be predicted with a high degree of confidence by examining the crystallographic data of its close analogues, 5-methyl-3-phenylisoxazole-4-carboxylic acid[8] and ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[5][6]
Molecular Geometry
The core of the molecule consists of a planar isoxazole ring. Attached to this ring at the 3-position is a phenyl group, at the 5-position a methyl group, and at the 4-position a methyl carboxylate group. A key structural feature is the dihedral angle between the isoxazole and phenyl rings. In the ethyl ester analogue, this angle is reported to be 43.40 (13)°.[5][6] For the carboxylic acid derivative, the dihedral angle is 56.64 (8)°.[8] It is therefore expected that the phenyl ring in methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate will also be significantly twisted with respect to the isoxazole ring.
The ester group itself is also likely to be rotated out of the plane of the isoxazole ring. In the ethyl ester, the ethoxycarbonyl group is rotated by 16.2 (13)°.[5][6] A similar rotation is anticipated for the methyl ester group.
Caption: Predicted molecular structure of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate.
Crystallographic Data of Analogous Compounds
The following table summarizes the crystallographic data for closely related compounds, which provides a basis for understanding the expected crystal system and unit cell parameters for the title compound.
| Parameter | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[8] | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate[5][6] |
| Chemical Formula | C₁₁H₉NO₃ | C₁₃H₁₃NO₃ |
| Formula Weight | 203.19 | 231.24 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 11.953 (4) | 9.750 (8) |
| b (Å) | 5.981 (2) | 14.589 (13) |
| c (Å) | 14.142 (5) | 9.397 (8) |
| β (°) | 105.548 (6) | 116.872 (13) |
| Volume (ų) | 974.0 (6) | 1192.3 (18) |
| Z | 4 | 4 |
Based on this data, it is highly probable that methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate will also crystallize in a monoclinic system.
Intermolecular Interactions
In the solid state, the packing of molecules is governed by intermolecular interactions. For 5-methyl-3-phenylisoxazole-4-carboxylic acid, the crystal structure is stabilized by O—H⋯O hydrogen bonds, forming head-to-head dimers.[8] Additionally, C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings contribute to a three-dimensional network.[8] While the methyl ester will not participate in the strong O—H⋯O hydrogen bonding seen in the carboxylic acid, weaker C—H⋯O interactions are expected to play a significant role in the crystal packing.
Experimental Workflow: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that requires specialized instrumentation and software.[2][9]
Caption: A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Protocol
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Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected.[2] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A modern instrument, such as a Bruker APEXII CCD area-detector diffractometer, is commonly used for this purpose.[5][6][10]
-
Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This step also involves cell refinement and data reduction.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. This is known as solving the "phase problem." Direct methods are commonly employed for small molecules.
-
Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.
-
Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), which is maintained by the Cambridge Crystallographic Data Centre (CCDC).[11][12][13][14][15]
Conclusion
This technical guide has provided a comprehensive overview of the anticipated crystal structure of methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate, based on a detailed analysis of closely related compounds. The synthesis, crystallization, and the experimental workflow for single-crystal X-ray diffraction have been outlined to provide a complete picture for researchers in the field. The structural insights presented here are crucial for understanding the properties of this important class of molecules and for guiding future research in drug discovery and materials science.
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Synthesis of methyl 5-methyl-4-oxazolecarboxylate - PrepChem.com. Available from: [Link]
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Methyl 3-phenylisoxazole-5-carboxylate - PMC - NIH. Available from: [Link]
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(PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - ResearchGate. Available from: [Link]
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Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem. Available from: [Link]
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4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. Available from: [Link]
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